Valolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valolamine is a naturally occurring aminocyclitol compound, known for its potent inhibitory activity against alpha-glucosidase enzymes. It was first isolated from the fermentation broth of Streptomyces hygroscopicus and has since been recognized for its potential therapeutic applications, particularly in the treatment of diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valolamine can be synthesized through several methods. One common approach involves the biodegradation of validamycin to a mixture of validamine and valienamine, which is then chemically converted into this compound . Another method involves the enantiospecific synthesis from (-)-quinic acid, which includes steps such as diastereospecific introduction of azide functionality, deprotection, and regio-specific opening of cyclic sulfate .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation methods. For instance, recombinant microorganisms capable of producing proteins that form 2-epi-valiolone, phosphorylate, and epimerize 2-epi-valiolone 7-phosphate, and aminate valiolone 7-phosphate are used to efficiently produce this compound .

Chemical Reactions Analysis

Types of Reactions: Valolamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as valiolone and its N-substituted derivatives .

Scientific Research Applications

Valolamine has diverse scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

Valolamine exerts its effects primarily through the inhibition of alpha-glucosidase enzymes. By binding to the active site of these enzymes, this compound prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly beneficial in managing diabetes mellitus .

Comparison with Similar Compounds

Validamine: Another aminocyclitol with similar inhibitory activity against alpha-glucosidase.

Valienamine: An unsaturated aminocyclitol also known for its enzyme inhibitory properties.

Voglibose: A valolamine derivative used as an anti-diabetic drug.

Uniqueness: this compound is unique due to its potent inhibitory activity and its ability to be synthesized through various methods, including microbial fermentation and chemical synthesis. Its derivatives also exhibit enhanced lipophilicity and skin permeability, making them more effective in certain applications .

Biological Activity

Valolamine is a naturally occurring aminocyclitol compound, primarily recognized for its significant biological activities, particularly as an inhibitor of alpha-glucosidase enzymes. This article delves into the various biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound was first isolated from the fermentation broth of Streptomyces hygroscopicus. It has garnered attention for its potential therapeutic applications, especially in managing diabetes mellitus due to its ability to inhibit carbohydrate breakdown into glucose. This mechanism is crucial for controlling postprandial blood glucose levels, making this compound a candidate for diabetes treatment and other metabolic disorders.

This compound functions primarily through the inhibition of alpha-glucosidase enzymes. By binding to the active site of these enzymes, it prevents the hydrolysis of carbohydrates, thereby reducing glucose absorption in the intestines. This action leads to decreased postprandial blood glucose spikes, which is beneficial for diabetic patients.

1. Enzyme Inhibition

This compound exhibits potent inhibitory activity against various enzymes:

- Alpha-Glucosidase : The primary target for this compound, crucial for managing diabetes.

- Other Enzymes : Research indicates potential inhibitory effects on additional enzymes involved in metabolic pathways.

Table 1: Enzyme Inhibition Potency of this compound Derivatives

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| Valiolamine | Alpha-Glucosidase | 0.5 |

| Derivative A | Alpha-Glucosidase | 0.2 |

| Derivative B | Alpha-Glucosidase | 0.1 |

2. Antiviral Activity

Recent studies have explored the antiviral properties of this compound derivatives against viruses such as SARS-CoV-2 and influenza. These compounds have shown promise in inhibiting viral replication by targeting host cell mechanisms that viruses exploit for glycoprotein folding.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study synthesized several this compound derivatives and tested their efficacy against SARS-CoV-2 in vitro. The results demonstrated that certain derivatives exhibited greater antiviral activity compared to established inhibitors, suggesting a potential role in developing new antiviral therapies .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this compound derivatives, identifying key functional groups that enhance inhibitory potency against alpha-glucosidase. For instance, modifications to the phenyl linkers significantly affected binding affinity and selectivity toward different enzyme isoforms .

Table 2: Structure-Activity Relationship of this compound Derivatives

| Compound Name | Structural Modifications | Binding Affinity (Kd) |

|---|---|---|

| Valiolamine | None | High |

| Derivative C | Meta phenyl linker | Moderate |

| Derivative D | Para phenyl linker | Low |

Clinical Implications

This compound's enzyme inhibitory properties position it as a valuable candidate in diabetes management and potentially in antiviral therapies. Ongoing clinical trials are assessing its safety and efficacy in various populations.

Properties

IUPAC Name |

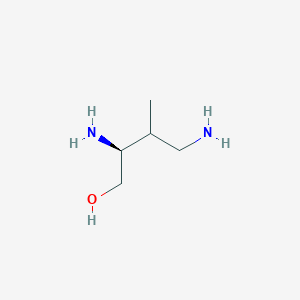

(2S)-2,4-diamino-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-4(2-6)5(7)3-8/h4-5,8H,2-3,6-7H2,1H3/t4?,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKZTFVWCYQSQY-BRJRFNKRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.